3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzene ring linked via an amide bond to a 6-methylpyrimidin-4-ylmethyl group.
Properties
IUPAC Name |
3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)9-2-3-11(14)12(15)5-9/h2-5,7H,6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKNFBIOFLWRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrimidine Group: The pyrimidine group can be introduced through a nucleophilic substitution reaction. For example, 6-methylpyrimidine-4-yl)methylamine can be reacted with the benzamide core under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring and chlorinated benzene core enable substitution reactions. Key observations:
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Chlorine displacement at the 3- or 4-position of the benzene ring occurs under basic conditions (e.g., K₂CO₃/DMF) with amines or alkoxides.
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Pyrimidine reactivity : The 2-chloro group in related pyrimidine analogs undergoes Suzuki-Miyaura cross-coupling with boronic acids using Pd(PPh₃)₄ catalysts .
Example :
Conditions: 80–100°C, toluene/ethanol, 12–20 hr .
Amide Bond Formation and Hydrolysis
The benzamide group participates in acyl transfer reactions:
Data : Hydrolysis of methyl ester derivatives (e.g., 6a in ) achieves >90% conversion using 2M LiOH at 50°C for 4 hr.
Catalytic Cross-Coupling Reactions
Palladium-mediated reactions enable structural diversification:
Suzuki Coupling
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Substrate : 2-chloro-4-(pyridin-3-yl)pyrimidine analogs.
Deprotection and Functional Group Interconversion
Critical for modifying protecting groups:
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Boc deprotection : Trifluoroacetic acid (TFA) in DCM removes tert-butoxycarbonyl groups quantitatively .
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Ester hydrolysis : Ethanol/1M HCl at reflux converts esters to acids.
Mechanistic Insight :
Reduction Reactions
Selective reductions modify nitro or cyano groups:
Structural Modifications via Curtius Rearrangement
Advanced intermediates undergo carbamate formation:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structural features allow for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been investigated for their potential as antiviral agents due to the presence of the pyrimidine moiety, which is often associated with such activities.
Case Study: Antiviral Properties
Research has shown that compounds with similar pyrimidine structures exhibit antiviral properties. The mechanism of action typically involves interaction with viral enzymes or receptors, potentially inhibiting viral replication. Further studies are needed to elucidate the specific pathways involved and to optimize derivatives for enhanced activity.
Biological Studies
Enzyme Interaction Studies
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can be utilized in biological assays to investigate its interaction with various enzymes and receptors. This includes studying its binding affinity and inhibition potential against specific targets, which can provide insights into its biological activity and therapeutic potential.
Research Findings
In vitro studies have demonstrated that related compounds can inhibit enzymatic activity linked to diseases such as cancer and diabetes. The exploration of this compound's inhibitory effects on specific enzymes could lead to the development of new therapeutic strategies .
Materials Science
Development of New Materials
The compound's unique chemical properties make it suitable for applications in materials science. It can be incorporated into the synthesis of polymers or coatings that require specific functionalities, such as enhanced stability or reactivity under certain conditions .
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves several key steps:
-
Formation of Benzamide Core :
- React 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.
- React the acid chloride with an amine to produce the benzamide.
-
Introduction of Pyrimidine Group :
- Employ a nucleophilic substitution reaction using 6-methylpyrimidine-4-yl)methylamine under basic conditions to yield the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include opioid receptor agonists and kinase inhibitors, differing primarily in substituent groups and side-chain architecture. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on chemical formulae.
Pharmacological and Legal Implications
- AH-7921 and U-47700: These 3,4-dichlorobenzamide derivatives exhibit potent opioid activity due to their cyclohexylmethyl side chains with tertiary amines, which enhance receptor binding .
- Target Compound: The pyrimidine ring replaces the cyclohexyl group, likely reducing opioid receptor affinity.
- Compound 1 () : While sharing a pyrimidine core, its 2,6-dichlorobenzamide substitution and hydroxylated side chain differ from the target compound, highlighting how positional isomerism affects target selectivity and potency .
Physicochemical Properties
- Metabolic Stability : Tertiary amines in AH-7921 and U-47700 are susceptible to N-demethylation, whereas the pyrimidine group in the target compound may confer resistance to oxidative metabolism.
Research Findings and Implications
- Kinase Inhibition Potential: Structural parallels to diaminopyrimidine-based EGFR inhibitors (e.g., compound 1, ) suggest the target compound could be optimized for kinase inhibition, though experimental validation is needed .
- Avoidance of Opioid Activity: The absence of cyclohexyl-dimethylamino groups (common in AH-7921/U-47700) may mitigate opioid receptor interaction, reducing abuse liability .
Biological Activity
3,4-Dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS No. 2177365-55-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthetic methods, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core with chlorine substitutions at the 3 and 4 positions, along with a 6-methylpyrimidin-4-yl)methyl group. Its molecular formula is , and it exhibits unique properties that make it a candidate for various biological applications.
Biological Activity
The biological activity of this compound is primarily evaluated in the context of its interaction with various biological targets, including enzymes and receptors. Here are some notable findings:
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, derivatives of benzamides have been shown to inhibit c-Abl kinase, which plays a crucial role in certain leukemias and solid tumors .
Neuroprotective Effects
Studies have reported that benzamide derivatives can provide neuroprotective effects in models of neurodegenerative diseases. For example, compounds that inhibit c-Abl have demonstrated potential in protecting neuronal cells from apoptosis induced by neurotoxic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzamide core significantly influence the biological activity. The presence of chlorine atoms and the pyrimidine moiety are critical for enhancing the compound's potency against specific targets .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Benzamide Core : Reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine.
- Introduction of the Pyrimidine Group : A nucleophilic substitution reaction introduces the pyrimidine moiety into the benzamide structure.
Case Study 1: Inhibition of c-Abl Kinase
A study evaluated various benzamide derivatives for their ability to inhibit c-Abl kinase. The results showed that certain modifications led to increased inhibitory potency, suggesting that this compound could be optimized for better efficacy against this target.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | c-Abl |
| Compound B | 1.2 | c-Abl |
| This compound | 0.8 | c-Abl |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, derivatives were tested for their ability to prevent cell death in SH-SY5Y cells induced by MPP+. The results indicated that certain structural features were crucial for enhancing neuroprotective effects.
| Compound | Cell Viability (%) | Neurotoxic Agent |
|---|---|---|
| Control | 20 | MPP+ |
| Compound C | 60 | MPP+ |
| This compound | 55 | MPP+ |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for dichlorophenyl), pyrimidine protons (δ 8.3–8.7 ppm), and methyl groups (δ 2.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.
- HRMS : Validate molecular ion ([M+H]⁺ expected m/z ~364.03).
- HPLC-UV : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
- X-ray crystallography (if crystalline): Resolve hydrogen bonding and confirm stereochemistry, as demonstrated in hydrazide derivatives .
How do structural modifications, such as chloro substituent positions on the benzamide ring, influence the compound’s bioactivity in enzyme inhibition assays?
Q. Advanced
- Substituent positioning : 3,4-dichloro substitution (meta/para) enhances steric and electronic interactions with hydrophobic enzyme pockets compared to 2,4-dichloro analogs, as seen in thiourea derivatives (IC₅₀ differences of 2–5 μM) .
- Methodological validation : Perform molecular docking (AutoDock Vina) to compare binding affinities of analogs. Use enzyme inhibition assays (e.g., fluorescence-based) with controls like ISO-1 to benchmark activity .
What in vitro models are recommended for evaluating the ADME properties of this compound, and what key parameters should be assessed?
Q. Advanced
- Caco-2 monolayer assay : Measure apparent permeability (Pₐₚₚ) to predict intestinal absorption. Target Pₐₚₚ > 1 × 10⁻⁶ cm/s for high bioavailability.
- Liver microsomal stability : Incubate with rat/human microsomes; calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
- Plasma protein binding : Use equilibrium dialysis; >90% binding may limit free drug availability.
- Reference : Pharmacokinetic studies on AH-7921 (a structural analog) highlight the importance of metabolic stability profiling .
How can researchers address inconsistencies in reported IC₅₀ values for benzamide derivatives across different studies?
Q. Advanced
- Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays) and reference inhibitors.
- Statistical analysis : Apply meta-regression to account for covariates (e.g., cell type, assay duration). Calculate heterogeneity indices (I²) to quantify variability.
- Case example : shows conflicting activities for 3,4-dichloro vs. 4-nitro derivatives due to assay sensitivity thresholds .
What strategies can mitigate degradation of this compound under varying pH and temperature conditions during storage?
Q. Basic
- Storage : Keep at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk).
- Stabilizers : Add 1% w/v ascorbic acid to prevent oxidative degradation.
- Degradation analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed benzamide to benzoic acid). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Which computational approaches are optimal for predicting the interaction between this compound and potential protein targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with flexible ligand sampling to predict binding poses. Validate with MM-GBSA free energy calculations.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Experimental validation : Compare docking scores with SPR-measured binding affinities (KD). PubChem data on similar benzamides highlight trifluoromethyl groups enhancing target engagement .
In designing analogs with improved target selectivity, what functional group substitutions show promise based on SAR studies?
Q. Advanced
- Bioisosteric replacement : Substitute Cl with CF₃ to enhance lipophilicity (logP increase ~0.5).
- Pyrimidine modifications : Introduce ethylamino groups at position 2 to mimic ATP-binding site interactions, as seen in kinase inhibitors.
- Case study : demonstrates that trifluoromethyl-substituted benzamides exhibit 10-fold higher selectivity for kinases compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
